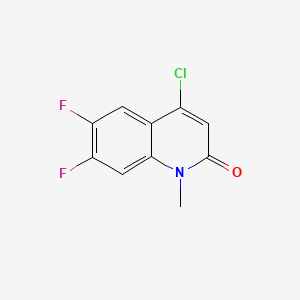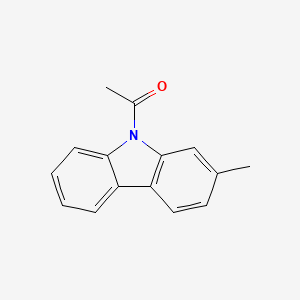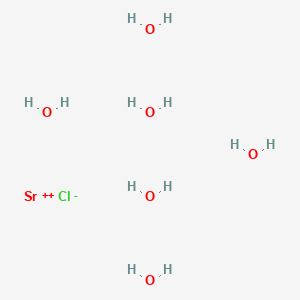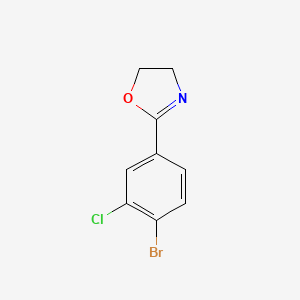![molecular formula C21H21ClN6O3 B14115095 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic molecule that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the piperazine ring. The triazole ring is then introduced through a cyclization reaction. The final step involves coupling the triazole ring with the benzodioxole-piperazine intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be implemented to make the process more environmentally friendly.
化学反应分析
Types of Reactions
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.
相似化合物的比较
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: can be compared with other compounds that have similar structural features, such as:
- [1-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
These compounds share similar core structures but differ in the position or type of substituents, which can lead to variations in their chemical and biological properties. The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
属性
分子式 |
C21H21ClN6O3 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C21H21ClN6O3/c22-15-2-1-3-16(11-15)23-20-19(24-26-25-20)21(29)28-8-6-27(7-9-28)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H2,23,24,25,26) |
InChI 键 |
ABUFIIVSWNHGFU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NNN=C4NC5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



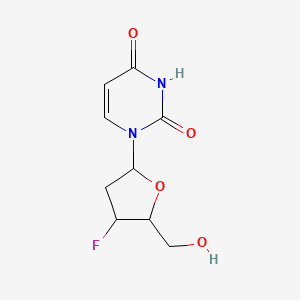
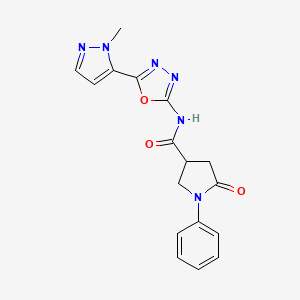

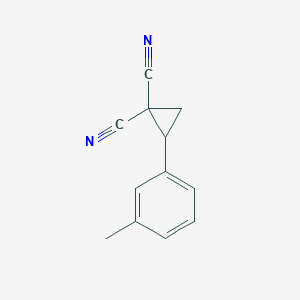
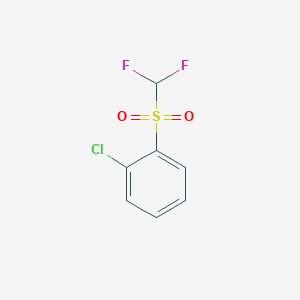
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
